Oral Bioavailability and Pharmacokinetic Convenience: A Direct Comparison with Deferoxamine and Deferiprone
Deferasirox achieves an absolute oral bioavailability of 70% and a plasma half-life of 8–16 hours, supporting once-daily dosing [1]. In direct contrast, deferoxamine has negligible oral bioavailability and requires 8–12 hour subcutaneous infusions, while deferiprone has a half-life of only 3–4 hours, necessitating three-times-daily oral administration [2].
| Evidence Dimension | Oral Bioavailability and Dosing Convenience |
|---|---|
| Target Compound Data | Absolute oral bioavailability: 70%; Plasma half-life: 8–16 h; Dosing: Once daily oral |
| Comparator Or Baseline | Deferoxamine: Oral bioavailability ~0%, half-life 20–30 min, dosing: 8–12 h subcutaneous infusion. Deferiprone: Oral bioavailability ~70%, half-life 3–4 h, dosing: Three times daily oral |
| Quantified Difference | Deferasirox matches deferiprone's oral bioavailability but provides a 2.7–5.3-fold longer half-life, enabling once-daily dosing versus thrice-daily for deferiprone. Deferasirox offers oral convenience impossible with deferoxamine. |
| Conditions | Clinical pharmacokinetic studies in human subjects [3] |
Why This Matters
Superior pharmacokinetic convenience directly translates to improved patient adherence in chronic therapy, a critical factor for procurement decisions in long-term iron chelation programs.
- [1] Deferasirox (Exjade) Prescribing Information. Novartis Pharmaceuticals Corporation. Revised: 03/2021. View Source
- [2] Porter JB. Optimizing iron chelation strategies in beta-thalassaemia major. Blood Rev. 2009;23 Suppl 1:S3-7. View Source
- [3] Waldmeier F, Bruin GJ, Glaenzel U, et al. Pharmacokinetics, metabolism, and disposition of deferasirox in healthy male volunteers. Drug Metab Dispos. 2010;38(1):126-34. View Source
